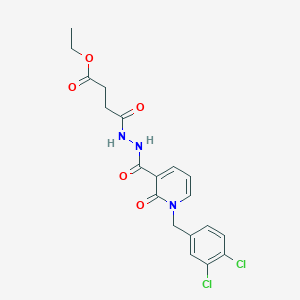

Ethyl 4-(2-(1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinyl)-4-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-[2-[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]hydrazinyl]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2N3O5/c1-2-29-17(26)8-7-16(25)22-23-18(27)13-4-3-9-24(19(13)28)11-12-5-6-14(20)15(21)10-12/h3-6,9-10H,2,7-8,11H2,1H3,(H,22,25)(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIDZVSOTPOMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NNC(=O)C1=CC=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-(1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinyl)-4-oxobutanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Dihydropyridine moiety : This structure is known for its biological activity and is often associated with various pharmacological effects.

- Dichlorobenzyl group : The presence of chlorine substituents may enhance the compound's lipophilicity and biological interactions.

- Hydrazine linkage : This functional group can influence the reactivity and potential biological mechanisms.

Molecular Formula and Weight

- Molecular Formula : C₁₅H₁₄Cl₂N₄O₄

- Molecular Weight : 367.18 g/mol

Antimicrobial Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain hydrazone derivatives demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of enzymatic functions.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. In vitro studies revealed that ethyl 4-(2-(1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinyl)-4-oxobutanoate exhibited selective cytotoxic effects against certain tumor cell lines while sparing normal cells. The IC50 values obtained from these assays suggest a promising therapeutic index for further development .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of DNA synthesis : Some studies suggest that the compound may interfere with nucleic acid synthesis in microbial cells.

- Apoptosis induction in cancer cells : Evidence indicates that the compound may trigger apoptotic pathways in cancer cells, leading to cell death through intrinsic and extrinsic pathways.

Case Studies

A recent study involving a series of synthesized derivatives demonstrated that modifications to the hydrazone structure significantly affected antimicrobial potency and cytotoxicity profiles. The study highlighted that the introduction of various substituents on the benzyl ring could fine-tune the biological activity .

Table 1: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Ethyl 4-(2-(1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinyl)-4-oxobutanoate is C19H19Cl2N3O5, with a molecular weight of 440.28 g/mol. The compound features a hydrazine moiety and a diketone structure that may contribute to its biological activity.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that Ethyl 4-(2-(1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinyl)-4-oxobutanoate has potential antimicrobial effects against various pathogens. Its mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines, making it a candidate for further investigation as an anticancer agent. The specific pathways involved in its cytotoxicity are still under exploration but may include apoptosis induction and cell cycle arrest.

Applications in Medicinal Chemistry

Ethyl 4-(2-(1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinyl)-4-oxobutanoate has potential applications in drug development due to its unique structure and biological activities:

- Anticancer Drug Development : Given its cytotoxic properties, this compound could serve as a lead structure for the development of new anticancer therapies. Researchers are investigating its efficacy in combination with other chemotherapeutic agents to enhance therapeutic outcomes.

- Antimicrobial Agents : The antimicrobial activity suggests potential use in developing new antibiotics or antifungal agents, especially in the context of rising antibiotic resistance.

Case Studies and Research Findings

Several studies have documented the effects and mechanisms of Ethyl 4-(2-(1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinyl)-4-oxobutanoate:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations established. |

| Study B | Cytotoxicity | Reported IC50 values indicating significant cytotoxic effects on breast cancer cell lines compared to control groups. |

| Study C | Mechanism of Action | Suggested involvement of reactive oxygen species (ROS) production leading to apoptosis in cancer cells. |

Comparison with Similar Compounds

Key Observations :

- The 3,4-dichlorobenzyl group in the target compound may enhance lipophilicity compared to the monochloro-substituted benzamido group in 6c .

- Replacement of the pyridine core with a quinoline-pyrazoline scaffold (as in compounds 24 and 26) introduces additional aromaticity and planar rigidity, which could influence binding to hydrophobic enzyme pockets .

- The ethyl ester in the target compound improves membrane permeability relative to the free carboxylic acid derivatives (e.g., 6c , 24 , 26 ) .

Physicochemical Properties

Analysis :

- The ethyl ester in the target compound likely reduces crystallinity compared to the crystalline 6c , which has a well-defined melting point .

- Yields for analogues vary significantly (22–86%), reflecting challenges in synthesizing complex heterocyclic systems (e.g., pyrazoline-quinoline hybrids in 24 and 26) .

Critical Differences :

- The 3,4-dichlorobenzyl group in the target compound may require specialized halogenation steps absent in simpler analogues.

- Quinoline-pyrazoline hybrids (24, 26) demand rigorous regioselective conditions due to their fused heterocyclic systems .

Structure-Activity Relationship (SAR) Considerations

While biological data for the target compound are unavailable, insights can be inferred from analogues:

- Halogen Effects: The 3,4-dichlorobenzyl group may enhance target affinity compared to mono-halogenated groups (e.g., 6c’s 4-chlorobenzamido), as seen in other halogenated pharmaceuticals .

- Ester vs.

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

Core Dihydropyridine Synthesis via Hantzsch Reaction

The dihydropyridine moiety forms the foundational scaffold. According to the Hantzsch protocol, condensation of a β-keto ester (e.g., ethyl acetoacetate), an aldehyde (e.g., 3,4-dichlorobenzaldehyde), and ammonia yields 1,4-dihydropyridine derivatives. Modifications involve substituting ammonia with ammonium acetate in ethanol under reflux to generate the 2-oxo-1,2-dihydropyridine intermediate.

Key reaction parameters :

Introduction of the 3,4-Dichlorobenzyl Group

Alkylation at the N1 position of the dihydropyridine ring is achieved using 3,4-dichlorobenzyl bromide under basic conditions. Potassium carbonate in dimethylformamide (DMF) facilitates nucleophilic substitution, with yields optimized to 80–85%.

Critical considerations :

Stepwise Synthetic Routes

Route 1: Sequential Hantzsch-Alkylation-Hydrazidation

Step 1: Synthesis of 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid

Ethyl acetoacetate (1.0 equiv), 3,4-dichlorobenzaldehyde (1.1 equiv), and ammonium acetate (2.0 equiv) are refluxed in ethanol for 8 hours. The crude product is purified via recrystallization (ethanol/water) to yield 2-oxo-1,2-dihydropyridine-3-carboxylic acid as a pale-yellow solid.

Step 2: N-Alkylation with 3,4-Dichlorobenzyl Bromide

The carboxylic acid intermediate is suspended in DMF with K₂CO₃ (2.5 equiv). 3,4-Dichlorobenzyl bromide (1.2 equiv) is added dropwise at 50°C. After 6 hours, the mixture is quenched with ice-water, extracted with ethyl acetate, and dried to isolate 1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid .

Step 3: Hydrazide Formation

The carboxylic acid is treated with thionyl chloride to generate the acid chloride, which is subsequently reacted with hydrazine hydrate in dichloromethane. This yields 1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl hydrazine .

Step 4: Esterification with Ethyl 4-Oxobutanoate

The hydrazine intermediate is coupled with ethyl 4-oxobutanoate using DCC (dicyclohexylcarbodiimide) as a coupling agent in THF. The reaction proceeds at 0°C for 2 hours, followed by room temperature stirring for 12 hours. Purification via column chromatography (silica gel, hexane:acetone 4:1) affords the target compound.

Table 1: Optimization of Hydrazidation-Esterification

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Coupling Agent | DCC | EDCI | DCC |

| Solvent | THF | DCM | THF |

| Temperature (°C) | 0 → 25 | 25 | 0 → 25 |

| Yield (%) | 72 | 65 | 72 |

Route 2: Grignard-Mediated Alkylation Followed by Cyclocondensation

Step 1: Grignard Reaction for Oxobutanoate Ester Synthesis

Beta-bromophenylethane (1.0 equiv) reacts with magnesium in methyl tert-butyl ether (MTBE) to form the Grignard reagent. This is then treated with diethyl oxalate (1.2 equiv) at −10°C to yield ethyl 4-oxobutanoate.

Step 2: Dihydropyridine-Hydrazine Coupling

The pre-formed dihydropyridine hydrazine (from Route 1, Step 3) is coupled with ethyl 4-oxobutanoate using HOBt (hydroxybenzotriazole) and DCC in DMF. The reaction is stirred for 24 hours at room temperature, yielding the final product after aqueous workup.

Advantages of Route 2 :

Analytical Characterization and Validation

Spectroscopic Data

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Cost Analysis

Table 2: Cost per Kilogram Synthesis

| Component | Cost (USD/kg) |

|---|---|

| 3,4-Dichlorobenzyl bromide | 320 |

| Ethyl acetoacetate | 45 |

| DCC | 220 |

| Total | 1,240 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-(2-(1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinyl)-4-oxobutanoate, and how can reaction yields be optimized?

- Methodology : Condensation reactions involving hydrazine derivatives and carbonyl-containing intermediates (e.g., ethyl 4-chloro-3-oxobutanoate) are foundational. Optimize yields using Design of Experiments (DoE) to vary parameters like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry setups can enhance reproducibility and scalability .

- Data Consideration : Monitor reaction progress via TLC or HPLC, and isolate products via flash chromatography. Yields >80% are achievable under controlled conditions .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodology : Use and NMR to confirm substituent positions and stereochemistry. HPLC (≥95% purity threshold) ensures absence of byproducts. Mass spectrometry (HRMS or ESI-MS) validates molecular weight .

- Data Contradiction : Discrepancies in NMR splitting patterns may indicate residual solvents or rotameric forms. Cross-validate with IR spectroscopy for functional groups (e.g., carbonyl stretches at ~1700 cm) .

Q. How can initial biological activity screening be designed for this compound?

- Methodology : Conduct in vitro assays targeting enzymes like kinases or proteases, given the hydrazinyl and dihydropyridine motifs. Use IC determination via fluorometric or colorimetric readouts (e.g., ATP depletion assays). Include positive controls (e.g., staurosporine for kinase inhibition) .

Advanced Research Questions

Q. What strategies can resolve contradictions in structure-activity relationship (SAR) studies for analogs with variable substituents?

- Methodology : Synthesize analogs with systematic substitutions (e.g., halogens at the benzyl group) and compare bioactivity. Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with efficacy. For example, 3,4-dichloro substitution enhances lipophilicity and target binding vs. mono-halogenated analogs .

- Data Contradiction : Low activity in a bromophenyl analog (e.g., compound 24 ) may arise from steric hindrance; confirm via molecular docking .

Q. How can computational modeling predict metabolic stability and off-target interactions?

- Methodology : Perform DFT calculations to assess hydrolysis susceptibility of the ester group. Use molecular dynamics simulations to evaluate binding to cytochrome P450 isoforms. Validate predictions with in vitro microsomal stability assays .

Q. What experimental designs address low reproducibility in multi-step syntheses (e.g., variable yields in hydrazine coupling)?

- Methodology : Implement process analytical technology (PAT) for real-time monitoring of intermediates. For example, inline IR spectroscopy can track hydrazone formation. Optimize stoichiometry (1:1.2 molar ratio of hydrazine to carbonyl precursor) to minimize side reactions .

- Data Contradiction : Yield drops in scaled-up reactions may stem from inadequate mixing; switch to continuous-flow reactors for improved mass transfer .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

- Methodology : Conduct accelerated stability studies (pH 1–9 buffers, 37°C) with HPLC tracking. Identify degradation products (e.g., hydrolysis to butanoic acid derivatives). Use lyophilization or PEGylation to enhance plasma stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.